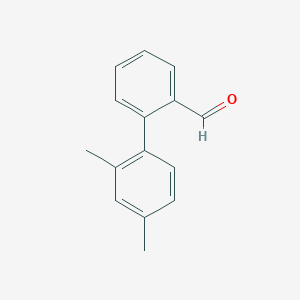

2-(2,4-Dimethylphenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-7-8-14(12(2)9-11)15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJLZCUZKTZYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Advanced Nomenclature Within Biphenyl Aldehydes

2-(2,4-Dimethylphenyl)benzaldehyde is classified as a biaryl or biphenyl (B1667301) aldehyde. ontosight.ai This classification denotes a structure where two phenyl rings are linked by a single carbon-carbon bond, with one ring bearing an aldehyde (-CHO) functional group. The specific substitution pattern—an aldehyde at the 2-position of one ring and methyl groups at the 2' and 4' positions of the second ring—is crucial to its chemical identity and behavior.

According to IUPAC nomenclature, the compound is systematically named 2',4'-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde . ontosight.ai This name precisely describes the molecular structure:

[1,1'-biphenyl] indicates the core structure of two phenyl rings connected at their C1 and C1' positions.

-2-carbaldehyde specifies that an aldehyde group is attached to the C2 position of the first phenyl ring. The "-carbaldehyde" suffix is used when the aldehyde group is attached to a ring system. semanticscholar.orgmdpi.com

2',4'-Dimethyl indicates the presence of two methyl groups on the second phenyl ring at the C2' and C4' positions.

An essential stereochemical feature of many ortho-substituted biaryls is atropisomerism , a type of axial chirality arising from hindered rotation around the single bond connecting the two aryl rings. nih.govwikipedia.org The presence of substituents at the ortho positions (the aldehyde at C2 and the methyl group at C2') creates significant steric repulsion, which restricts free rotation. nih.gov If this rotational barrier is sufficiently high, stable, non-interconverting enantiomeric rotamers (rotational isomers) can be isolated. wikipedia.org The stereochemical stability of such atropisomers is a critical consideration in modern asymmetric synthesis and drug design. nih.gov

| Identifier/Property | Value |

|---|---|

| IUPAC Name | 2',4'-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde ontosight.aikirklareli.edu.tr |

| Synonyms | This compound, 2',4'-Dimethylbiphenyl-2-carbaldehyde ontosight.ai |

| CAS Number | 1092060-85-9 ontosight.aibiosynth.com |

| Molecular Formula | C15H14O biosynth.com |

| Molecular Weight | 210.27 g/mol biosynth.com |

Strategic Importance As a Synthetic Intermediate

The strategic value of 2-(2,4-Dimethylphenyl)benzaldehyde lies in its utility as a versatile building block for synthesizing more complex organic molecules, including those with applications as pharmaceuticals and agrochemicals. ontosight.ai Its bifunctional nature, possessing both a reactive aldehyde and a modifiable biaryl scaffold, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A primary application of this intermediate is in the construction of polycyclic aromatic compounds. For instance, biaryl aldehydes are key precursors in the synthesis of phenanthridines , a class of nitrogen-containing heterocyclic compounds found in numerous biologically active natural products. semanticscholar.org Synthetic strategies often involve the conversion of the aldehyde group into an imine, followed by an intramolecular cyclization reaction that forms the central nitrogen-containing ring of the phenanthridine (B189435) core. nih.gov The specific substitution pattern of this compound can be used to generate phenanthridine derivatives with defined substitution patterns.

Furthermore, research has demonstrated the use of related biaryl aldehydes in multicomponent reactions to create complex heterocyclic systems. For example, they can react with isocyanides and other reagents in domino processes to yield highly substituted dihydropyrrolo[1,2-f]phenanthridine derivatives. researchgate.net

| Starting Material Type | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Biaryl Aldehyde | Intramolecular Dehydrogenative C-H Amination | Dihydrophenanthridines | Core structure of many natural products and functional molecules. semanticscholar.org |

| Biaryl Aldehyde | Oxidative Photocyclization of Schiff Bases | Phenanthridines | Access to biologically active compounds with medical applications. nih.gov |

| Biaryl Aldehyde | Multicomponent Domino Reaction | Dihydropyrrolo[1,2-f]phenanthridines | Efficient construction of complex, polyfunctionalized heterocycles. researchgate.net |

Overview of Reactivity Profiles Governed by Molecular Architecture

Synthetic Approaches to Biphenyl Systems Bearing Aldehyde Functionalities

The creation of the biphenyl scaffold, which forms the backbone of the target molecule, is a critical step. Various cross-coupling reactions have been developed for this purpose, offering efficient ways to form carbon-carbon bonds between two aryl rings.

Grignard Reagent Mediated Syntheses for Substituted Benzaldehydes

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. bartleby.com The synthesis of substituted benzaldehydes and their derivatives can be achieved through several Grignard-mediated pathways. One common approach involves the reaction of a Grignard reagent with a formylating agent. For instance, the Grignard reagent derived from 4-bromo-o-xylene (B1216868) can be formylated using N,N-dimethylformamide (DMF) to produce 3,4-dimethylbenzaldehyde. google.com

Another key application is the alkylation of aldehydes to form secondary alcohols, which can then be oxidized to ketones or used in other transformations. scispace.comresearchgate.net The reaction of a Grignard reagent with an aldehyde must be conducted in anhydrous conditions to prevent the reagent from being quenched by water. bartleby.com While direct synthesis of this compound via a Grignard reaction is plausible, modern organic synthesis often favors palladium-catalyzed cross-coupling reactions for constructing biphenyl systems due to their functional group tolerance and milder reaction conditions. The Suzuki-Miyaura coupling, for example, effectively joins an arylboronic acid with an aryl halide. orgsyn.orgnih.gov A potential route to the target compound could involve the Suzuki coupling of 2-bromobenzaldehyde (B122850) with 2,4-dimethylphenylboronic acid.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Grignard Formylation | Aryl Grignard Reagent, N,N-Dimethylformamide (DMF) | Magnesium, Initiator (e.g., Iodine) | Aryl Aldehyde | google.com |

| Grignard Addition | Aryl Grignard Reagent, Aldehyde | Anhydrous Ether | Secondary Alcohol | bartleby.comscispace.com |

| Suzuki Coupling | Arylboronic Acid, Aryl Halide | Palladium Acetate, Phosphine Ligand, Base (e.g., Na2CO3) | Unsymmetrical Biphenyl | orgsyn.orgnih.gov |

Construction of Aryloxymethylbenzaldehyde Scaffolds

Molecular scaffolds serve as core structures for building diverse and complex molecules. mdpi.comspirochem.com While this compound is a biphenyl, the construction of related aryloxymethylbenzaldehyde scaffolds represents another important area of aldehyde chemistry. These scaffolds, containing an ether linkage instead of a direct carbon-carbon bond between the aromatic rings, are synthesized through different strategies. Unified synthetic approaches can generate a wide range of diverse, three-dimensional bridged polycyclic scaffolds from simpler precursors. rsc.org Such methods often aim to create sp3-rich frameworks, which are of significant interest in medicinal chemistry for exploring new regions of chemical space. d-nb.info The development of these synthetic routes allows for the creation of extensive libraries of compounds with varied structural features, starting from common intermediates. rsc.orgd-nb.info

Transformations Involving Related Benzaldehyde (B42025) Derivatives

Once the benzaldehyde moiety is in place, it can undergo various transformations. These reactions can modify the aldehyde itself or use it as a handle to build further complexity.

Selective Oxidation Pathways to α-Oxoaldehydes

The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic chemistry. rsc.orgpsu.edumdpi.com A further oxidation step can convert α-hydroxy ketones into α-keto aldehydes (also known as α-oxoaldehydes or glyoxals). An efficient method for this transformation utilizes a copper(I) catalyst with molecular oxygen as the oxidant, offering a green and selective approach. researchgate.net These α-oxoaldehydes are highly reactive intermediates valuable in the synthesis of various heterocyclic compounds and other complex molecules. nii.ac.jp For example, they can react with primary amino groups in the Maillard reaction or be used as building blocks in derivatization reactions for analytical purposes. nii.ac.jp

| Substrate | Catalyst/Reagent | Oxidant | Product | Reference |

|---|---|---|---|---|

| α-Hydroxy Ketone | [Cu(MeCN)4]PF6 | O2 | α-Keto Aldehyde | researchgate.net |

| Benzyl (B1604629) Alcohol | Co1/NC (Cobalt single atoms on N-doped carbon) | O2 | Benzaldehyde | rsc.org |

| Benzyl Alcohol | Sodium Hypochlorite | Phase Transfer Catalyst | Benzaldehyde | psu.edu |

Catalytic Condensation Reactions with 2,4-Dimethylbenzaldehyde (B100707)

2,4-Dimethylbenzaldehyde, an isomer of the target compound's parent aldehyde, is a versatile precursor in various chemical syntheses, including the flavor and fragrance industry and as a pharmacological intermediate. lookchem.com It readily undergoes condensation reactions. The Knoevenagel condensation, for example, involves the reaction of an aldehyde with an active methylene (B1212753) compound to form a new carbon-carbon double bond. scispace.com This reaction can be efficiently catalyzed by green and inexpensive catalysts like sodium ascorbate (B8700270) in an aqueous medium. When 2,4-dimethylbenzaldehyde reacts with an active methylene compound like Meldrum's acid under these conditions, it yields the corresponding arylidene derivative. scispace.com Such condensation products are important intermediates in the synthesis of a wide range of molecules, including therapeutic drugs and functional polymers. scispace.com

Utilization of 2,4-Dimethylaniline (B123086) and its Derivatives in Complex Organic Synthesis

Precursor selection is paramount in multistep synthesis. 2,4-Dimethylaniline (also known as 2,4-xylidine) is a primary arylamine that serves as a crucial building block for introducing the 2,4-dimethylphenyl moiety. ontosight.aiebi.ac.uk It is a versatile intermediate used in the production of dyes, pharmaceuticals, and agrochemicals. ontosight.aisolubilityofthings.com

In synthetic organic chemistry, 2,4-dimethylaniline can be transformed into a variety of useful derivatives. For example, it can be brominated with N-bromosuccinimide to yield 2-bromo-4,6-dimethylaniline. nih.goviucr.org It can also undergo alkylation reactions; for instance, reaction with 1,2-dibromoethane (B42909) can produce N,N'-bis(2,4-dimethylphenyl)piperazine. nih.goviucr.org For the synthesis of biphenyl structures, the amino group of 2,4-dimethylaniline can be converted into a diazonium salt. This diazonium salt can then participate in coupling reactions, such as the Gomberg-Bachmann reaction or a Suzuki-type coupling, to form a C-C bond with another aromatic ring, providing a pathway to biphenyls. The ability of the amino group to react with aldehydes and ketones to form Schiff bases also makes substituted anilines vital in the synthesis of organometallic complexes and other advanced materials. nih.gov The reactivity and commercial availability of 2,4-dimethylaniline make it a key precursor for the synthesis of this compound and related complex molecules.

Electrophilic Behavior of the Aldehyde Moiety

The aldehyde group in this compound is a key center for electrophilic reactions. The carbon atom of the carbonyl group is electron-deficient, making it a target for nucleophiles.

Nucleophilic Addition Reactions with Diverse Reagents

The fundamental reaction of aldehydes is nucleophilic addition. libretexts.org this compound, due to its aldehyde functional group, is reactive towards nucleophiles. ontosight.ai This reactivity allows it to serve as a precursor in the synthesis of more complex organic molecules. ontosight.ai

Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. A wide range of nucleophiles can participate in these reactions.

For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. Similarly, the addition of cyanide ion (from a source like HCN) results in the formation of a cyanohydrin. libretexts.org The reaction with water can form a geminal diol, although this is often a reversible process. libretexts.org

Condensation Reactions, Including Schiff Base Formation

Condensation reactions are a significant aspect of the reactivity of this compound. These reactions involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water.

A prominent example is the formation of Schiff bases (or imines). This occurs through the reaction of the aldehyde with primary amines. jecst.org The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. jecst.org These reactions are often catalyzed by a small amount of acid.

Schiff bases derived from substituted benzaldehydes are valuable in coordination chemistry and have been used to synthesize metal complexes. dergipark.org.trnih.govacs.org For example, Schiff bases can be formed by the condensation of an aldehyde with an amine in an alcoholic solution, sometimes in a neutral medium. jecst.orgalfa-chemistry.com

Aldol and Knoevenagel Condensation Pathways

Aldol Condensation: While this compound itself cannot enolize, it can act as an electrophilic partner in a crossed or mixed Aldol condensation. In this reaction, it would react with an enolizable aldehyde or ketone in the presence of a base. The enolate of the other carbonyl compound would act as the nucleophile, attacking the carbonyl carbon of this compound. The initial aldol addition product can then undergo dehydration to form an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgchemistrylearner.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgsigmaaldrich.com

In the Knoevenagel condensation, this compound would react with active methylene compounds like malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.orgchemistrylearner.com The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. chemistrylearner.com Subsequent dehydration yields a substituted alkene. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is often accompanied by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Oxidative Transformations and Product Derivatization

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, tert-butyl hydroperoxide (TBHP) can be used as an oxidant to convert benzaldehydes to their corresponding benzoic acids. rsc.org

Furthermore, oxidative cycloaddition reactions can be employed for product derivatization. For example, the reaction of (E)-2,4-dimethylbenzaldehyde oxime with an unsaturated substrate in the presence of a hypervalent iodine(III) reagent can lead to the formation of isoxazole (B147169) derivatives. core.ac.uk In one specific instance, the reaction of (E)-2,4-dimethylbenzaldehyde oxime yielded 1-(3-(2,4-Dimethylphenyl)isoxazol-4-yl)ethan-1-one in a high yield of 95%. core.ac.uk

Reductive Pathways to Corresponding Alcohols and Amines

The aldehyde group of this compound can be readily reduced to a primary alcohol. ontosight.ai This can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Furthermore, this compound can be converted to amines via reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion by reaction with an amine, which is then reduced in situ to the corresponding amine. ntu.edu.tw This process can be catalyzed by various reagents, including fungal reductive aminases (RedAms) or iridium complexes. ntu.edu.twresearchgate.net Reductive amination is a powerful method for synthesizing secondary and tertiary amines. researchgate.net

Conjugate Addition Reactions, Including Michael-type Additions

Conjugate addition, or Michael addition, is a reaction that occurs with α,β-unsaturated carbonyl compounds. oxfordsciencetrove.comlibretexts.org In these systems, a nucleophile adds to the β-carbon of the carbon-carbon double bond. lumenlearning.comlibretexts.org

For this compound to undergo a conjugate addition, it must first be converted into an α,β-unsaturated aldehyde. This can be achieved through reactions like the Knoevenagel or Aldol condensation, as described previously. The resulting α,β-unsaturated aldehyde would then be susceptible to attack by Michael donors (soft nucleophiles) at the β-position. libretexts.org Common Michael donors include enolates, cuprates (Gilman reagents), and certain amines. libretexts.orglibretexts.org The reaction is synthetically useful for forming new carbon-carbon bonds. libretexts.org

Investigations into Stereoselectivity and Reaction Control

The study of stereoselectivity in reactions involving this compound is centered on two key aspects: the control of stereochemistry at the reactive aldehyde center and the control of axial chirality inherent to the biaryl backbone. The ortho-substituents on the biphenyl system hinder free rotation around the C-C single bond connecting the two phenyl rings, a phenomenon that can give rise to stable, separable stereoisomers known as atropisomers. nih.govresearchgate.net

Atroposelective Control: The synthesis of axially chiral biaryls is a significant area of modern organic chemistry. nih.gov For biphenyl compounds to exhibit axial chirality, there must be sufficient steric hindrance to prevent rotation around the aryl-aryl bond, which is typically achieved with three or more ortho-substituents. researchgate.net In this compound, the aldehyde group on one ring and the methyl group at the 2'-position on the other ring provide the necessary steric barrier. Consequently, transformations involving this molecule or its derivatives can potentially be controlled to favor one atropisomer over the other.

Strategies for achieving atroposelectivity often involve the use of chiral catalysts or auxiliaries that can differentiate between the two enantiomeric transition states leading to the atropisomeric products. researchgate.net For instance, palladium-catalyzed asymmetric C-H olefination using a transient chiral amino acid auxiliary has been successfully applied to synthesize enantioenriched biaryl aldehydes. researchgate.net While not specifically documented for this compound, this approach highlights a viable pathway for its stereocontrolled functionalization.

Diastereoselective Reactions: The aldehyde group is a prochiral center, and its reaction with nucleophiles can generate a new stereocenter. The steric bulk of the adjacent 2,4-dimethylphenyl ring can influence the trajectory of the incoming nucleophile, leading to diastereoselectivity. In a related example, the reaction of 2,4-dimethylbenzaldehyde in a Horner-Emmons reaction followed by catalytic asymmetric hydrogenation using a chiral DuPHOS-Rh catalyst resulted in the formation of the (S)-amido ester with an enantiomeric excess greater than 98%. nih.gov This demonstrates the potential for high stereochemical control in reactions on the side chain originating from the aldehyde.

| Reactant | Chiral Catalyst/Auxiliary | Product | Stereoselectivity | Reference |

| 2,4-Dimethylbenzaldehyde | (S,S)-DuPHOS-Rh | (S)-2-Benzyloxycarbonylamino-3-(2,4-dimethylphenyl)propionic acid methyl ester | >98% ee | nih.gov |

| Racemic Biaryl Aldehydes | L-tert-Leucine (transient auxiliary) | Enantioenriched Olefinated Biaryls | 95 to >99% ee | researchgate.net |

| 2-Naphthols and Quinones | Chiral Phosphoric Acid | Axially Chiral Biaryldiols | Excellent ee | nih.gov |

Catalytic Aspects in Facilitating Chemical Transformations

The aldehyde functionality in this compound makes it a versatile substrate for a wide array of catalytic transformations, enabling the synthesis of more complex molecules such as alcohols, esters, and heterocycles. ontosight.ai

Catalytic Reduction and Hydrogenation: The aldehyde group can be readily reduced to a primary alcohol. Chemoselective transfer hydrogenation, for example using magnesium oxide as a catalyst, is effective for reducing benzaldehydes to their corresponding benzyl alcohols. mdpi.com In competitive reactions, benzaldehyde is often reduced with higher chemoselectivity than ketones like acetophenone. mdpi.com This suggests that this compound could be selectively reduced to 2-(2,4-Dimethylphenyl)benzyl alcohol even in the presence of other reducible functional groups.

Catalytic Additions: The aldehyde can undergo catalytic addition reactions with various nucleophiles. Palladium-catalyzed additions of aryltriolborates to aldehydes provide an efficient route to diarylmethanols. mdpi.com This method is notable for proceeding under base-free conditions. Similarly, copper-catalyzed propargylation with propargyl bromides is a known transformation for substituted benzaldehydes, yielding homopropargyl alcohols. For example, 2,4-dimethylbenzaldehyde reacts to give 1-(2,4-dimethylphenyl)but-3-yn-1-ol in high yield. nih.gov

Condensation and Cyclization Reactions: The compound can participate in catalytic condensation reactions. For instance, visible-light-promoted cyclization of aldehydes with ethyl carbazate (B1233558) can produce 1,3,4-oxadiazole (B1194373) derivatives under catalyst-free conditions, showcasing a green chemistry approach. acs.org The Tishchenko reaction, which dimerizes aldehydes to form esters, is another relevant transformation. This reaction can be catalyzed by various metal complexes, and studies on substituted benzaldehydes show that electron-withdrawing groups tend to increase reaction rates, while electron-donating groups, such as the methyl groups in the target molecule, may render the reaction less efficient. rsc.org

Biocatalysis: Enzymes offer a powerful tool for the stereoselective transformation of aldehydes. Hydroxynitrile lyases (HNLs), for example, can catalyze the addition of cyanide to aldehydes to produce chiral cyanohydrins. An HNL from Chamberlinius hualienensis has shown activity towards 2,4-dimethylbenzaldehyde, producing (R)-2-(2,4-Dimethylphenyl)-2-hydroxyacetonitrile with high enantiomeric excess, demonstrating the potential for biocatalytic applications. pnas.org

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

| Transfer Hydrogenation | MgO / 2-Pentanol | Benzaldehyde | Benzyl alcohol | mdpi.com |

| Aryl Addition | Pd(OAc)₂ | Benzaldehyde + Phenylboronic acid | Diphenylmethanol | mdpi.com |

| Propargylation | Cu/Mn | 2,4-Dimethylbenzaldehyde | Homopropargyl alcohol | nih.gov |

| Cyanohydrin Synthesis | Hydroxynitrile Lyase (HNL) | 2,4-Dimethylbenzaldehyde | (R)-Cyanohydrin | pnas.org |

| Tishchenko Reaction | Organoactinide Complex | Benzaldehyde | Benzyl benzoate | rsc.org |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(2,4-Dimethylphenyl)benzaldehyde is anticipated to exhibit a series of distinct signals corresponding to the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like the aldehyde causing a downfield shift to higher ppm values.

The aldehydic proton is expected to be the most downfield signal, appearing as a singlet in the range of δ 9.8-10.2 ppm, a characteristic region for benzaldehydic protons. The aromatic region (δ 7.0-8.0 ppm) will be complex due to the presence of seven protons on two different rings. The protons on the benzaldehyde (B42025) ring will show splitting patterns influenced by their neighbors, while the protons on the dimethylphenyl ring will also exhibit characteristic couplings. Spin-spin coupling, the interaction between neighboring non-equivalent protons, provides valuable information about the substitution pattern. For instance, ortho-coupled protons typically show a larger coupling constant (J) of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).

The two methyl groups on the 2,4-dimethylphenyl ring are in different chemical environments and are expected to appear as two distinct singlets in the aliphatic region of the spectrum, likely between δ 2.2 and 2.6 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The molecule has 15 carbon atoms, but due to symmetry considerations, the number of unique signals might be the same.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 190-195 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region. The carbons directly attached to the electron-withdrawing aldehyde group and the carbons at the biaryl linkage will have distinct chemical shifts. The two methyl carbons will be the most upfield, appearing around δ 20-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| Aldehyde CHO | 9.8 - 10.2 | 190 - 195 | s |

| Aromatic CH | 7.0 - 8.0 | 120 - 150 | m |

| Methyl CH₃ (C2') | 2.2 - 2.6 | 20 - 25 | s |

| Methyl CH₃ (C4') | 2.2 - 2.6 | 20 - 25 | s |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

While ¹H and ¹³C NMR are the most common techniques for organic molecules, multinuclear NMR can provide additional structural details if other NMR-active nuclei are present. For this compound, which is composed of carbon, hydrogen, and oxygen, the primary focus remains on ¹H and ¹³C NMR. Oxygen has an NMR-active isotope, ¹⁷O, but its low natural abundance and quadrupolar nature make it challenging to observe with standard NMR instruments. If the molecule were derivatized to include other elements like nitrogen (e.g., by forming an imine or oxime), ¹⁵N NMR could be employed. ¹⁵N NMR has a very wide chemical shift range, making it highly sensitive to the electronic environment of the nitrogen atom, which could provide further insights into the structure of such derivatives.

2D NMR techniques are powerful tools for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons, allowing for the tracing of the connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show which proton is directly attached to which carbon atom. Each cross-peak in an HSQC or HMQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This would be instrumental in assigning the specific ¹H signals to their corresponding ¹³C signals in the aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule. For instance, correlations would be expected between the aldehydic proton and the carbons of the benzaldehyde ring, and between the methyl protons and the carbons of the dimethylphenyl ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a ROESY spectrum indicate that two protons are close to each other in space. This would be particularly valuable for determining the preferred conformation of this compound, specifically the dihedral angle between the two aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes, this typically appears in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes.

C-H Stretch (Aldehyde): The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The latter is often sharp and easily identifiable.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings will appear as a group of bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2820-2850 & 2720-2750 | Weak |

| Carbonyl C=O Stretch | 1690-1715 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Variable |

| C-H Bending | 690-900 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference is that non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains two primary chromophores: the phenyl rings and the carbonyl group (C=O) of the aldehyde.

The electronic transitions observed in molecules with these features are typically of two types:

π → π* transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. cutm.ac.inusp.brtruman.edu They are characteristic of systems with double bonds and aromatic rings. Due to the conjugated system formed by the benzaldehyde ring and the carbonyl group, strong absorptions corresponding to π → π* transitions are expected. These typically have high molar absorptivity (ε) values. truman.edu

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* anti-bonding orbital. cutm.ac.inusp.brtruman.edu These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions within the same chromophore. cutm.ac.in They are characterized by a much lower molar absorptivity and are sometimes described as "forbidden" transitions. usp.br

Absorption bands appearing between 270-350 nm with very low intensity (εmax 10-100) are typically due to n-π* transitions of a carbonyl group. cutm.ac.in The presence of auxochromes, such as the methyl groups on the phenyl ring, can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) and an increase in absorption intensity (hyperchromic effect). slideshare.net

| Transition Type | Involved Orbitals | Typical Wavelength | Molar Absorptivity (ε) |

| π → π | π bonding to π anti-bonding | 180-700 nm | Strong (> 1000 L/mol·cm) |

| n → π | Non-bonding to π anti-bonding | 180-700 nm | Moderate (10-100 L/mol·cm) |

This table provides generalized data for the electronic transitions relevant to the chromophores in this compound. truman.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. core.ac.uk The unfragmented ion is the molecular ion (M+), whose mass-to-charge ratio (m/z) provides the nominal molecular weight of the compound. For this compound (C₁₅H₁₄O), the molecular ion peak would be expected at an m/z corresponding to its integer mass.

The fragmentation pattern in EIMS provides structural information. For benzaldehyde derivatives, common fragmentation pathways include the loss of a hydrogen atom to form the stable benzoyl cation [M-H]+, or the loss of the formyl radical (-CHO) to form a [M-CHO]+ ion. The benzoyl cation itself (m/z 105 for unsubstituted benzaldehyde) is often a strong peak in the spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact mass of a molecule. This exact mass is unique to a specific elemental composition, making HRMS a powerful tool for confirming the molecular formula of a compound. nih.gov

For this compound, the molecular formula is C₁₅H₁₄O. The exact mass can be calculated by summing the precise masses of its constituent atoms. Based on the exact mass of the closely related 2,4-dimethylbenzaldehyde (B100707) (C₉H₁₀O), which is 134.073164938 Da, the exact mass for C₁₅H₁₄O can be determined. nih.gov HRMS analysis would be expected to yield a value that confirms this specific elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

| Property | Value | Method |

| Molecular Formula | C₁₅H₁₄O | - |

| Nominal Molecular Weight | 210 g/mol | EIMS |

| Calculated Exact Mass | 210.104465 Da | HRMS |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. unimi.itmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, conformation, and intermolecular interactions can be constructed. unimi.it

Single crystal X-ray diffraction (SCXRD) analysis provides precise information on cell parameters, space group, and atomic coordinates. mdpi.comnih.gov While the specific crystal structure for this compound is not detailed in the provided search results, numerous studies on benzaldehyde derivatives have been published, demonstrating the utility of this technique. nih.govnih.govresearchgate.netmdpi.com These studies reveal how substitution patterns and intermolecular forces, such as C-H···O hydrogen bonds, dictate the crystal packing. nih.govnih.govresearchgate.net

For illustrative purposes, the crystal data for a related dialdehyde, 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde, is presented below. Such data provides the fundamental parameters of the crystal's unit cell.

| Parameter | Value |

| Compound | 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde |

| Molecular Formula | C₁₈H₁₈O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0624 (7) |

| b (Å) | 14.5896 (7) |

| c (Å) | 6.8003 (4) |

| β (°) | 108.549 (4) |

| V (ų) | 758.35 (8) |

This table presents crystallographic data for a related benzaldehyde derivative to illustrate the type of information obtained from SCXRD. nih.gov

The molecular geometry of this compound is largely defined by the spatial relationship between the two phenyl rings. Due to the presence of substituents at the ortho positions of both rings (the aldehyde group on one and a methyl group on the other), significant steric hindrance is expected. This steric repulsion would prevent the two rings from being coplanar.

The conformation is therefore described by the dihedral angle between the mean planes of the benzaldehyde ring and the dimethylphenyl ring. In structurally similar compounds, such as (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, which also features a xylyl ring connected to a phenyl-based system, X-ray diffraction revealed a large dihedral angle of 56.23(6)° between the two aromatic rings. st-andrews.ac.uk This significant twist is attributed to the steric demands of the ortho-methyl group. st-andrews.ac.uk A similar non-planar conformation is anticipated for this compound, influencing its electronic properties and crystal packing. Bond lengths and angles within the benzaldehyde and dimethylphenyl fragments are expected to be within the normal ranges for sp²-hybridized carbon atoms in aromatic systems.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While a specific single-crystal X-ray diffraction study for this compound is not extensively detailed in publicly available literature, the analysis of its molecular structure allows for a robust prediction of its crystal packing and the nature of its intermolecular interactions. The solid-state architecture of this compound is expected to be governed by a combination of weak, non-covalent forces, which is a common feature in related multi-substituted benzaldehyde derivatives rsc.orgnih.gov. The key interactions anticipated to define the supramolecular assembly are C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking.

π–π Stacking: The presence of two aromatic rings—the benzaldehyde ring and the 2,4-dimethylphenyl ring—facilitates π–π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems libretexts.org. In the solid state, molecules are likely to arrange themselves to allow for these interactions, which typically occur in a parallel-displaced (staggered) or T-shaped geometry rather than a direct face-to-face (sandwich) orientation, as the latter can be electrostatically repulsive wikipedia.org. The centroid-to-centroid distance in such stacked systems is generally found in the range of 3.3 to 3.8 Å. The interplay between these π–π interactions and hydrogen bonds is fundamental to achieving a stable, densely packed crystal structure nih.govresearchgate.net.

Computational methods such as Hirshfeld surface analysis are powerful tools used to visualize and quantify the various intermolecular contacts in the crystal structures of similar benzaldehyde derivatives. This analysis allows for the deconvolution of the crystal packing into contributions from different interaction types, confirming the prevalence of H⋯H, C⋯H, and O⋯H contacts nih.gov.

Below is a table summarizing the typical geometric parameters for the intermolecular interactions expected in the crystal structure of this compound, based on data from analogous compounds.

| Interaction Type | Donor (D) - Acceptor (A) | Typical D⋯A Distance (Å) | Typical D–H⋯A Angle (°) | Stabilization Energy (kJ mol⁻¹) |

|---|---|---|---|---|

| Weak Hydrogen Bond | C–H⋯O | < 3.2 | 90 - 180 | ≤ 15 |

| π–π Stacking | Aromatic Ring ⋯ Aromatic Ring | 3.3 - 3.8 (centroid-centroid) | N/A | Variable |

| C–H⋯π Interaction | C–H ⋯ Aromatic Ring | ~2.8 - 3.0 (H⋯centroid) | ~120 - 160 | Variable |

Other Advanced Techniques for Molecular Structure Elucidation

Beyond routine spectroscopic methods, a comprehensive structural elucidation of this compound, particularly concerning its conformational dynamics and subtle electronic features, employs several other advanced techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, 2D NMR techniques are indispensable for unambiguous assignment and detailed structural analysis.

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks within the benzaldehyde and dimethylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, confirming the connectivity across the entire molecule, including the crucial C-C bond linking the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for biaryl systems. It identifies protons that are close in space (through-space interactions), providing critical information about the preferred conformation (dihedral angle) around the single bond connecting the two rings. This is essential for understanding the steric hindrance imposed by the ortho-methyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with techniques like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion. This allows for the unequivocal determination of the elemental formula (C₁₅H₁₄O), distinguishing it from any other isomers or compounds with the same nominal mass.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful predictive and analytical tools. For this compound, DFT can be used to:

Calculate the relative energies of different rotational conformers (rotamers) to predict the most stable three-dimensional structure.

Simulate NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the proposed structure researchgate.net.

Analyze electronic properties, such as the charge distribution and molecular orbitals, to understand the molecule's reactivity.

In conjunction with crystallographic data of related compounds, DFT can be used to calculate and quantify the energies of intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern crystal packing nih.gov.

Advanced Chromatographic Techniques: For biaryl compounds that experience hindered rotation around the central C-C bond, the possibility of atropisomerism exists. Techniques like dynamic enantioselective High-Performance Liquid Chromatography (DHPLC) could be employed to investigate the stereodynamic properties and determine the energy barrier to rotation between potential, separable atropisomers nih.gov.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-(2,4-dimethylphenyl)benzaldehyde, DFT would be the primary method to explore its fundamental properties.

Molecular Geometry Optimization and Validation Against Experimental Data

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a key parameter would be the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance from the ortho-methyl group and the aldehyde group.

Once optimized, the theoretical bond lengths, bond angles, and dihedral angles would be compared against experimental data, typically obtained from X-ray crystallography, if available. A good correlation between the calculated and experimental values validates the chosen computational method (functional and basis set) for further, more complex property predictions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For this compound, the HOMO would likely be localized on the electron-rich dimethylphenyl ring, while the LUMO might be centered on the electron-withdrawing benzaldehyde (B42025) moiety.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In this compound, the oxygen atom of the aldehyde group would be expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atom of the aldehyde group and the aromatic protons would be areas of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds. It can quantify the stability arising from electron delocalization between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would elucidate the extent of π-conjugation between the two aromatic rings and the stabilizing interactions involving the methyl and aldehyde substituents.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparative Analysis with Experimental Results

DFT is widely used to predict various spectroscopic properties.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These calculated values, when compared with experimental spectra, are invaluable for confirming the molecular structure and assigning experimental signals.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretch of the aldehyde group and the C-H stretches of the aromatic and methyl groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of ultraviolet-visible light. This allows for the prediction of the maximum absorption wavelength (λmax) and helps in understanding the electronic nature of the transitions (e.g., π→π* or n→π*).

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems, like biphenyl (B1667301) derivatives, are often investigated for their non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. DFT calculations can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high hyperpolarizability value indicates a strong NLO response, suggesting potential use in materials for frequency conversion or optical switching.

Molecular Dynamics Simulations for Understanding Reactive Properties and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of molecules over time. MD simulations could be used to study this compound in different environments, such as in various solvents. These simulations would provide insights into its conformational dynamics, solvation effects, and how it interacts with other molecules, which is crucial for understanding its behavior in a reaction medium or within a material matrix.

Application of Ab Initio and Semiempirical Molecular Orbital Theory Approaches

Before the widespread use of DFT, ab initio (from first principles) methods like Hartree-Fock (HF) and semiempirical methods were the primary tools for computational chemistry.

Ab Initio Methods: These methods use the fundamental laws of quantum mechanics without empirical parameters. While computationally more demanding than DFT, they can be important for benchmarking and for systems where DFT might not be suitable.

Semiempirical Methods: These methods are faster but less accurate as they use parameters derived from experimental data. They can be useful for preliminary studies of very large systems or for high-throughput screening of related compounds, though they have been largely superseded by DFT for detailed analysis.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating and analyzing mixtures of chemical compounds. wisc.educhemistryhall.com The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. wisc.eduumich.edu For a compound like 2-(2,4-Dimethylphenyl)benzaldehyde, various chromatographic methods are employed to ensure its purity and to monitor the progress of its synthesis. wisc.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds. wjpmr.comijprajournal.com In the analysis of substituted benzaldehydes, including this compound, reversed-phase HPLC (RP-HPLC) is commonly used. researchgate.netnih.gov

Method development in HPLC involves the strategic selection of several parameters to achieve the desired separation. wjpmr.comijprajournal.com Key considerations include the choice of the stationary phase (column), the mobile phase composition, and the detector. wjpmr.comijprajournal.com For substituted benzaldehydes, C18 columns are frequently employed as the stationary phase. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. researchgate.netsielc.com The ratio of the organic solvent to water is a critical parameter that is optimized to control the retention time and resolution of the analyte. researchgate.net A linear relationship is often observed between the logarithm of the capacity factor (log k') and the volume fraction of the organic modifier in the mobile phase for many substituted benzaldehydes. researchgate.net

Optimization of the HPLC method aims to achieve good resolution between the target compound and any impurities, with symmetrical peak shapes and reasonable analysis times. This involves adjusting the mobile phase composition, flow rate, and sometimes the column temperature. rsc.org For instance, an HPLC method for analyzing 2,4-dimethylbenzaldehyde (B100707) might use a mobile phase of acetonitrile and water with phosphoric acid. sielc.com The UV detector is commonly set at a wavelength where the benzaldehyde (B42025) derivative exhibits strong absorbance, such as 254 nm. researchgate.net The purity of the synthesized this compound can be accurately assessed by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities.

Table 1: Illustrative HPLC Method Parameters for Substituted Benzaldehydes

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient or isocratic elution |

| Detector | UV/Vis (e.g., 254 nm) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

This table provides a general overview of typical HPLC conditions and is not specific to a single, validated method.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. acs.org For a compound like this compound, which possesses sufficient volatility, GC is a suitable analytical method. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. acs.orgnih.govnih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. The column contains the stationary phase, which interacts with the components of the sample to varying degrees, leading to their separation. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.

For substituted benzaldehydes, GC-MS analysis can provide both the retention time and a mass spectrum of the compound. acs.orgnih.gov The mass spectrum is a fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov For example, in the analysis of a reaction mixture for the synthesis of substituted benzaldehydes, GC-MS can be used to determine the yield of the desired product and to identify any byproducts, such as homocoupled species. acs.orgnih.gov The analysis of benzaldehyde itself by GC-MS shows a molecular ion peak and characteristic fragment ions. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of mixtures. wisc.educhemistryhall.com It is widely used in organic synthesis to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. wisc.eduumich.eduresearchgate.net

TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate or aluminum foil. wisc.edumdpi.com A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). wisc.eduumich.edu The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. wisc.edu

For monitoring the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. researchgate.netresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the appearance of a new spot corresponding to the product and the disappearance of the spots of the reactants. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification. chemistryhall.com

TLC is also a valuable tool for determining the appropriate solvent system for column chromatography, a technique used for the purification of compounds. chemistryhall.com By testing different solvent mixtures with TLC, a system that provides good separation between the desired product and impurities can be identified. chemistryhall.com Furthermore, preparative TLC (PLC), which uses thicker plates, can be employed for the purification of small quantities of compounds. silicycle.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used in analytical chemistry to convert an analyte into a product that has properties more suitable for a given analytical method. nih.gov For aldehydes like this compound, derivatization can improve detectability, enhance chromatographic separation, and increase the stability of the analyte. nih.govsemanticscholar.orgnih.gov

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic and widely used method for their identification and quantification. researchgate.netnih.govepa.gov This reaction produces a stable, colored derivative called a 2,4-dinitrophenylhydrazone (DNPH-hydrazone), which can be readily analyzed by HPLC with UV-Vis detection. nih.govresearchgate.netperlan.com.pl

The derivatization process involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone. researchgate.net This reaction is typically carried out in an acidic medium. researchgate.netpsu.edu The resulting DNPH-hydrazone derivatives have significantly enhanced UV absorbance compared to the parent aldehydes, making them easily detectable at wavelengths around 360 nm. researchgate.net This increased sensitivity allows for the quantification of aldehydes at low concentrations. perlan.com.pl

The DNPH method is a standard procedure for the analysis of carbonyl compounds in various matrices, including environmental and biological samples. nih.govepa.govperlan.com.pl The resulting hydrazones are separated by reversed-phase HPLC, and their concentrations are determined by comparing their peak areas to those of known standards. perlan.com.pllcms.cz

Table 2: General Steps for DNPH Derivatization and HPLC Analysis

| Step | Description |

| 1. Sample Preparation | The sample containing the aldehyde is dissolved in a suitable solvent. |

| 2. Derivatization | The sample is reacted with a solution of DNPH in an acidic medium (e.g., phosphoric acid in acetonitrile). |

| 3. HPLC Analysis | An aliquot of the derivatized sample is injected into the HPLC system. |

| 4. Separation | The DNPH-hydrazones are separated on a reversed-phase column (e.g., C18). |

| 5. Detection | The separated derivatives are detected by a UV-Vis detector at a specific wavelength (e.g., 360 nm). |

| 6. Quantification | The concentration of the aldehyde is determined by comparing the peak area of its derivative to a calibration curve prepared with standards. |

A significant challenge in the quantification of aldehydes using the DNPH method is the formation of E/Z stereoisomers of the resulting hydrazones due to the C=N double bond. nih.govresearchgate.netnih.gov These isomers may not be formed in equal amounts and can have different UV absorbance maxima and chromatographic retention times. researchgate.netchromatographyonline.com The Z-isomers typically exhibit absorption maxima shifted to shorter wavelengths by 5-8 nm compared to the E-isomers. nih.govchromatographyonline.com

The presence of both E and Z isomers can complicate chromatograms and lead to analytical errors if not properly addressed. researchgate.netnih.gov The ratio of the E and Z isomers can be influenced by factors such as the presence of acid and exposure to UV light. nih.gov Purified aldehyde-DNPH derivatives often exist as the E-isomer, but the addition of acid can lead to an equilibrium mixture of both isomers. researchgate.netnih.gov

To overcome this issue, several methodological solutions have been proposed. One approach is to ensure that both the sample and the standard solutions are treated with a controlled amount of acid (e.g., 0.02-1% phosphoric acid) to achieve a consistent and reproducible equilibrium ratio of the E/Z isomers. nih.govchromatographyonline.com This allows for more accurate quantification.

Another effective strategy is the reductive amination of the C=N double bond in the hydrazone to a C-N single bond using a reducing agent like 2-picoline borane. nih.govsemanticscholar.orgnih.gov This process converts both isomers into a single, stable product, thereby eliminating the problem of stereoisomerization and simplifying the chromatographic analysis. nih.gov

Coupled Analytical Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS/MS)

For a comprehensive characterization of this compound, coupled analytical techniques that combine a separation method with a detection method are indispensable. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for the analysis of volatile and semi-volatile organic compounds, including derivatized aldehydes. researchgate.net

In a typical GC-MS analysis of PFBHA-derivatized this compound, the sample would be injected into the GC, where the derivatized compound is separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that can be employed, particularly if the compound is less volatile or thermally labile, or if derivatization is not desired. In LC-MS/MS, the separation is performed using liquid chromatography, followed by detection with a tandem mass spectrometer. This technique offers high selectivity and sensitivity and can be used for the analysis of complex mixtures.

Table 2: Hypothetical GC-MS Data for PFBHA-Derivatized this compound

| Parameter | Expected Data |

|---|---|

| Retention Time (RT) | A specific time at which the derivatized compound elutes from the GC column. This is characteristic of the compound under specific chromatographic conditions. |

| Molecular Ion Peak (M+) | The m/z value corresponding to the intact derivatized molecule. This would be a key indicator of the successful derivatization and the molecular weight of the derivative. |

| Key Fragment Ions | Characteristic m/z values resulting from the fragmentation of the derivatized molecule in the mass spectrometer. For a PFBHA derivative, a prominent fragment at m/z 181, corresponding to the [C6F5CH2]+ ion, would be expected. gcms.cz |

Applications in Advanced Chemical Synthesis and Functional Materials Research

Utilization as a Key Building Block for Complex Organic Molecular Architectures

The reactivity of the aldehyde group in 2-(2,4-Dimethylphenyl)benzaldehyde allows it to serve as a crucial starting material for the construction of intricate organic molecular architectures. ontosight.ai This compound is employed in multi-step syntheses to create more complex molecules, including those with potential applications in medicinal chemistry and materials science. ontosight.ai For instance, it can be a precursor in the synthesis of dihydropyrano-[2,3-c]pyrazoles, which have been investigated for their biological activities. dtu.dkcore.ac.uk The strategic placement of the dimethylphenyl and aldehyde groups on the biphenyl (B1667301) framework provides a scaffold for building structurally diverse and complex molecules. ontosight.aismolecule.com

Precursor for Specialty Chemicals and Advanced Functional Materials

This compound is a key intermediate in the production of various specialty chemicals and advanced functional materials. ontosight.ai Its derivatives are utilized in a broad spectrum of applications, from electronic materials to specialized polymers.

Organic Light-Emitting Diode (OLED) Materials Development

In the field of materials science, derivatives of this compound are explored for their potential use in the development of Organic Light-Emitting Diodes (OLEDs). The synthesis of novel triarylamines and other fluorescent materials, which are essential components of OLEDs, can start from benzaldehyde (B42025) derivatives. researchgate.netuq.edu.au The photoluminescent and electroluminescent properties of these materials are critical for the performance of OLED devices. rsc.orgbohrium.com The structural modifications enabled by using this compound as a precursor can influence the efficiency and color of the light emission. uq.edu.au

Linkers in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a wide range of applications, including gas storage, separation, and catalysis. tcichemicals.comtcichemicals.commdpi.com Aldehydes are crucial building blocks, or "linkers," in the synthesis of imine-linked COFs, which are known for their high chemical stability. tcichemicals.comtcichemicals.comrsc.org The reaction between multifunctional aldehydes and amines forms the porous network structure of the COF. rsc.orgmdpi.comnih.gov While specific examples using this compound are still emerging, its structural features make it a promising candidate for designing COFs with specific topologies and functionalities. google.com The synthesis of high-quality, crystalline COFs is an active area of research where novel aldehyde linkers are continuously being explored. nih.gov

Development of Polymers and Resins with Tailored Properties

The reactivity of the aldehyde group in this compound makes it a valuable monomer or intermediate in the synthesis of polymers and resins. Benzaldehyde derivatives are used in the production of various resins and as additives to modify the properties of polymers. mgc.co.jpfinerchem.com The incorporation of the 2,4-dimethylphenyl group can impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, or mechanical properties. For example, similar structures are used in the preparation of photostabilizers for organic materials. google.com

Design and Application as Ligands and Precursors for Metal Complexes in Catalysis

The aldehyde functional group and the aromatic rings of this compound can be chemically modified to create ligands for metal complexes. researchgate.netresearchgate.net These metal complexes can then be utilized as catalysts in a variety of organic reactions. google.commdpi.com For instance, Schiff base ligands, which can be synthesized from aldehydes, form stable complexes with transition metals that have shown catalytic activity in reactions like Suzuki-Miyaura cross-coupling. tandfonline.com The steric and electronic properties of the ligand, influenced by the dimethylphenyl group, can play a crucial role in the activity and selectivity of the catalyst. mdpi.com

Intermediates for Agrochemicals and Chemical Probes

This compound serves as an important intermediate in the synthesis of agrochemicals and chemical probes. ontosight.aisarex.com In the agrochemical industry, it can be a building block for creating new crop protection agents. vandemark.com Furthermore, its derivatives can be used to synthesize chemical probes, which are molecules designed to study biological processes. dtu.dkcore.ac.ukresearchgate.net For example, hydrazone derivatives synthesized from substituted benzaldehydes have been investigated as chemosensors. researchgate.netresearchgate.net

Role in Enzyme-Catalyzed Reactions and Metabolic Pathway Studies as a Research Tool

While not a widely commercialized biocatalyst substrate, this compound and its close structural analog, 2,4-dimethylbenzaldehyde (B100707), serve as valuable research tools for probing the activity and substrate specificity of various enzymes. Their sterically hindered nature provides a useful challenge for characterizing the catalytic pockets of novel enzymes and for studying the metabolic pathways of complex xenobiotic compounds.

Enzyme-Catalyzed Reactions

Research has shown that derivatives of this compound can act as substrates for specific enzymes, highlighting their utility in biocatalytic synthesis.

Hydroxynitrile Lyase (HNL) Catalysis: A notable example is the use of 2,4-dimethylbenzaldehyde in reactions catalyzed by hydroxynitrile lyase. A novel HNL discovered in the invasive millipede, Chamberlinius hualienensis (ChuaHNL), demonstrated the ability to catalyze the condensation of various aromatic aldehydes with potassium cyanide to produce optically active cyanohydrins. pnas.org These cyanohydrins are valuable chiral building blocks in the synthesis of more complex molecules.

The enzyme showed biocatalytic activity toward bulkier substrates, including 2,4-dimethylbenzaldehyde, to synthesize 2-(2,4-Dimethylphenyl)-2-hydroxyacetonitrile. pnas.org Although the catalytic efficiency for this sterically demanding substrate was lower than for simpler aldehydes like benzaldehyde, the reaction demonstrates the enzyme's capacity to accommodate substituted phenyl rings. pnas.org The kinetic parameters for this and other related substrates were determined, providing insight into the enzyme's structure-activity relationship. pnas.org

Table 1: Steady-State Kinetic Parameters of ChuaHNL with Various Aromatic Aldehydes pnas.org

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| Benzaldehyde | 18.1 ± 1.2 | 1.5 ± 0.2 | 12.1 |

| 4-Methylbenzaldehyde | 19.5 ± 0.9 | 1.6 ± 0.1 | 12.2 |

| 2,4-Dimethylbenzaldehyde | 1.8 ± 0.1 | 1.8 ± 0.2 | 1.0 |

| 4-Biphenylcarboxaldehyde | 0.3 ± 0.0 | 0.5 ± 0.1 | 0.6 |

| 2-Thiophenecarboxaldehyde | 11.0 ± 0.5 | 3.8 ± 0.3 | 2.9 |

Metabolic Pathway Studies

The metabolism of complex xenobiotics is a critical area of toxicology and pharmacology. Compounds structurally related to this compound have been used to explore potential metabolic fates, suggesting that this aldehyde could be a useful probe for such investigations.

Studies on the metabolism of 1,2,4-trimethylbenzene (B165218) in rats have shown that the 2,4-dimethylphenyl moiety is metabolically active. ebi.ac.uk The primary metabolites identified included 2,4-dimethylbenzyl alcohol and 3,4-dimethylhippuric acid, indicating that the methyl groups on the benzene (B151609) ring undergo oxidation. ebi.ac.uk Specifically, 2,4-dimethylbenzyl alcohol was found as a major metabolite, primarily in its sulphate and glucuronide conjugated forms. ebi.ac.uk This suggests a metabolic pathway involving oxidation of a methyl group to a hydroxymethyl group, which is then further oxidized or conjugated for excretion.

Furthermore, toxicological assessments of 1-phenyl-1-(2,4-dimethylphenyl)-ethane (PXE), a compound containing the same substituted biphenyl structure, have predicted several potential metabolites. epa.gov These include oxidized products such as 2-(2,4-dimethylphenyl)-2-phenylacetaldehyde and 2-(4-hydroxymethyl-2-methylphenyl)-2-phenylethanol. epa.gov The prediction of these metabolites points to the action of enzymes like alcohol dehydrogenases and aldehyde dehydrogenases. epa.govnih.gov

Therefore, this compound can serve as a valuable tool for:

Investigating Enzyme Specificity: It can be used as a substrate to test the activity of enzymes like alcohol dehydrogenases and aldehyde dehydrogenases (ALDH), particularly to understand how steric hindrance from the substituted biphenyl structure affects binding and catalysis. nih.govresearchgate.net

Elucidating Metabolic Routes: By studying its biotransformation, researchers can identify key metabolic "hotspots" on the biphenyl scaffold and characterize the enzymes responsible for these transformations, providing a model for the metabolism of more complex drugs and environmental contaminants containing this structural motif. ebi.ac.ukepa.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of biaryl aldehydes is moving towards more environmentally benign methodologies that align with the principles of green chemistry. mdpi.comnih.gov Traditional methods often rely on transition-metal catalyzed cross-coupling reactions, which can involve costly and toxic heavy metals. acs.org Future trends emphasize the reduction of waste, energy consumption, and the use of hazardous substances.

Key emerging strategies include:

Metal-Free Synthesis : A significant trend is the development of metal-free benzannulation reactions. For instance, the one-step synthesis of biaryl and atropisomeric biaryl aldehydes from aryl enals and alkyl propiolates represents a green approach that avoids metal catalysts entirely. rsc.orgresearchgate.net

Non-Precious Metal Catalysis : To improve cost-effectiveness and reduce toxicity, research is shifting from precious metal catalysts to more abundant and environmentally benign alternatives like nickel, copper, and iron. mdpi.com

Renewable Energy Sources : The use of alternative energy sources is a promising green approach. For example, concentrated solar radiation has been successfully used with natural, biodegradable catalysts like lemon juice to drive the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from aromatic aldehydes. nih.gov

Solvent-Free and Green Solvent Reactions : Eliminating volatile organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions, such as mechanochemical grinding, is gaining traction. mdpi.com When solvents are necessary, the focus is on green solvents. For instance, the sustainable synthesis of benzoxazole (B165842) derivatives has been achieved using zinc oxide nanoparticles (ZnO-NPs) as a reusable catalyst in deep eutectic solvents (DES). mdpi.com

| Green Strategy | Example Reaction/Method | Key Advantages | Reference(s) |

| Metal-Free Synthesis | Metal-free benzannulation of aryl enals and propiolates | Avoids toxic and expensive metal catalysts. | rsc.orgresearchgate.net |

| Non-Precious Metal Catalysis | Suzuki–Miyaura cross-coupling using nickel-based catalysts | Cost-effective, lower toxicity, environmentally sustainable. | mdpi.com |

| Renewable Energy | Synthesis using concentrated solar radiation (CSR) and lemon juice | Utilizes renewable energy, biodegradable catalyst, rapid reaction times. | nih.gov |

| Green/Solvent-Free | Synthesis of indolizines via copper-catalyzed reaction under solvent-free conditions | Reduces waste, minimizes environmental impact. | mdpi.com |

Exploration of Novel Reactivity Patterns and Enhanced Selectivity in Catalytic Processes

Beyond green synthesis, a major research thrust is the discovery of novel ways in which 2-(2,4-Dimethylphenyl)benzaldehyde and similar structures can react, with a particular emphasis on achieving high selectivity.

Emerging areas of exploration include: